molecular formula C15H17N3O3 B6427062 ethyl 3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxylate CAS No. 2034374-20-2

ethyl 3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxylate

Cat. No.: B6427062
CAS No.: 2034374-20-2
M. Wt: 287.31 g/mol
InChI Key: GDCRLCYRFTWVBR-UHFFFAOYSA-N
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Description

Ethyl 3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxylate is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a pyrrolidine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the 1,2,4-oxadiazole ring imparts unique chemical and biological properties to the molecule, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Scientific Research Applications

Ethyl 3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxylate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Ethyl 3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    1,2,4-Oxadiazole derivatives: These compounds share the same 1,2,4-oxadiazole ring but differ in the substituents attached to the ring.

    Pyrrolidine derivatives: These compounds share the same pyrrolidine ring but differ in the substituents attached to the ring.

The uniqueness of this compound lies in its combination of the 1,2,4-oxadiazole and pyrrolidine rings, which imparts unique chemical and biological properties to the molecule .

Biological Activity

Ethyl 3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxylate is a synthetic organic compound that has attracted considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Compound Overview

The chemical structure of this compound includes a pyrrolidine ring and an oxadiazole moiety, which are known for their pharmacological significance. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms that contributes to the compound's biological properties.

Biological Activities

Research indicates that compounds containing oxadiazole moieties often exhibit a range of biological activities, including:

  • Antimicrobial Activity : this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its utility in treating infections .
  • Anticonvulsant Properties : Preliminary studies suggest that this compound may possess anticonvulsant activity. Related compounds with similar structures have been evaluated for their efficacy in seizure models, indicating a promising avenue for further research .
  • Anticancer Potential : The compound's interaction with specific cellular targets may lead to anticancer effects. Research has highlighted the role of oxadiazole derivatives in inhibiting cancer cell proliferation, making them candidates for drug development in oncology .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various enzymes and receptors involved in disease pathways. Understanding these interactions is crucial for optimizing its therapeutic potential.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can be optimized using microwave-assisted synthesis or one-pot reactions to enhance yield and reduce reaction times.

Table 1: Comparison of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticonvulsantPotential activity in seizure models
AnticancerInhibits cancer cell proliferation

Case Studies

Several studies have focused on the biological activity of related compounds to elucidate the potential effects of this compound:

  • Antimicrobial Efficacy : A study evaluated the antibacterial properties of various oxadiazole derivatives and found significant activity against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that this compound may exhibit similar effects .
  • Anticonvulsant Screening : In anticonvulsant screening using pentylenetetrazole (PTZ) models, compounds structurally related to ethyl 3-(1,2,4-oxadiazol-3-y)-4-pheny-pyrrolidine were shown to provide protection against induced seizures .

Properties

IUPAC Name

ethyl 3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-2-20-15(19)18-8-12(11-6-4-3-5-7-11)13(9-18)14-16-10-21-17-14/h3-7,10,12-13H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCRLCYRFTWVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC(C(C1)C2=NOC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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